molecular formula C10H10O B13653902 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone

1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone

Cat. No.: B13653902
M. Wt: 146.19 g/mol
InChI Key: SEDCRTYYTGWRHR-UHFFFAOYSA-N
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Description

1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone is a bicyclic ketone featuring a fused bicyclo[4.2.0]octatriene system with an acetyl group at the 3-position. This compound has garnered attention in two primary domains:

  • Pharmacology: It serves as a structural component in synthetic cathinones (SCats), such as 3,4-EtPV, a psychoactive substance initially marketed as a novel stimulant .
  • Materials Science: Derivatives like BCB-All (a siloxane-based monomer) are used to synthesize polymers with high thermal stability and low dielectric constants, critical for microelectronics .

Notably, structural mischaracterization has occurred in pharmacological contexts. While intended to contain the bicyclo[4.2.0]octatrienyl moiety, 3,4-EtPV was later confirmed to possess an indanyl ring system, complicating its legal classification under psychoactive substance legislation .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethanone

InChI

InChI=1S/C10H10O/c1-7(11)9-4-2-8-3-5-10(8)6-9/h2,4,6H,3,5H2,1H3

InChI Key

SEDCRTYYTGWRHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[4.2.0]octa-1,3,5-triene Core

The bicyclic core is typically synthesized via a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and dienophile. For example, benzocyclobutene derivatives or substituted cyclobutenes are common starting points. This reaction is favored due to the strain release and conjugation in the bicyclic system.

  • Typical conditions: Thermal activation or catalysis under mild heating.
  • Solvents: Non-polar or polar aprotic solvents such as tetrahydrofuran (THF) or toluene.

Introduction of the Ethanone Group

The ethanone substituent at the 3-position can be introduced by several methods:

  • Oxidation of the corresponding ethan-1-ol derivative : The alcohol precursor is oxidized to the ketone using oxidizing agents such as hot sulfuric acid or chromium-based reagents.
  • Grignard reaction followed by oxidation : For example, a Grignard reagent derived from 4-bromobenzocyclobutene can be reacted with adamantan-2-one to form an intermediate alcohol, which upon oxidation yields the ethanone derivative.

    This method was exemplified in the synthesis of related bicyclic compounds bearing ethanone functionality, where adamantan-2-one was oxidized with hot sulfuric acid for 25 hours, followed by bromination and Grignard reaction to yield the target compound with a 70% yield.

  • Reduction and subsequent functional group manipulation : Reduction of nitrile or amide precursors followed by selective oxidation can afford the ethanone group.

Representative Synthesis from Patents

According to EP0119107A1, derivatives of bicyclo[4.2.0]octatriene-1,3,5 with various substituents including ethanone groups were prepared by condensation reactions involving derivatives of the bicyclic core with amines and sulfur compounds, followed by workup and purification steps such as recrystallization or distillation under reduced pressure.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Yield (%) Notes
Diels-Alder cycloaddition Thermal, THF or toluene, mild heating High Formation of bicyclic octatriene core
Oxidation of alcohol precursor Hot H₂SO₄, 25 h 70 Converts adamantan-2-ol to adamantan-2-one
Bromination Br₂ in water, 0 to 20 °C, 20 h 67-71 Preparation of 4-bromobenzocyclobutene
Grignard reaction Mg, THF, 25-40 °C, overnight 70-73 Reaction with adamantan-2-one to introduce ethanone
Purification Flash chromatography, recrystallization Yields colorless crystals, mp 76-77 °C

Data adapted from synthesis of related bicyclic ethanone derivatives.

Mechanistic Insights and Reaction Analysis

  • The Diels-Alder reaction forms the bicyclic framework with high regio- and stereoselectivity.
  • Oxidation using hot sulfuric acid is effective for converting secondary alcohols to ketones in this bicyclic system.
  • Bromination in aqueous media is controlled to selectively functionalize the aromatic ring precursor.
  • Grignard reagents derived from brominated bicyclic precursors enable nucleophilic addition to ketones, facilitating the introduction of ethanone substituents.
  • Purification techniques such as flash chromatography and recrystallization ensure high purity of the final compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Product Form Reference
Diels-Alder cycloaddition Diene + Dienophile Thermal, THF/toluene Bicyclo[4.2.0]octatriene core
Oxidation of alcohol precursor Adamantan-2-ol Hot H₂SO₄, 25 h Adamantan-2-one
Bromination Benzocyclobutene Br₂, H₂O, 0-20 °C, 20 h 4-Bromobenzocyclobutene
Grignard reaction 4-Bromobenzocyclobutene + Adamantan-2-one Mg, THF, 25-40 °C, overnight Ethanone-substituted bicyclic compound
Condensation with amines Cyano-bicyclo[4.2.0]octatriene Diaminoethane, H₂S, ambient temperature Imidazolinyl derivatives

Chemical Reactions Analysis

1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s bicyclic structure allows it to fit into unique binding sites, making it a versatile molecule in both chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Ketones

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone (CAS 1075-30-5)
  • Structure : Ketone group at the 7-position of the bicyclo[4.2.0]octatriene system.
  • Applications: Used in organic synthesis and materials science. Its positional isomerism (3-yl vs.
  • Safety: Limited safety data available; industrial handling precautions are recommended .
Benzocyclobutenone (CAS 3469-06-5)
  • Structure : Bicyclo[4.2.0]octa-1,3,5-trien-7-one.
  • Applications : Key intermediate in polymer chemistry (e.g., BCB-All polymers) due to ring strain, enabling cross-linking reactions. Exhibits high thermal stability (decomposition >300°C) and low dielectric constants (~2.6) .
Property 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone Benzocyclobutenone
CAS Number Not explicitly listed 1075-30-5 3469-06-5
Molecular Formula C₁₀H₁₀O (estimated) C₁₀H₁₀O C₈H₆O
Applications Psychoactive substances, materials science Organic synthesis Polymers, microelectronics
Key Properties Lower potency in monoamine transporter inhibition Steric hindrance at 7-position High thermal stability
3,4-EtPV (1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-2-(pyrrolidin-1-yl)pentan-1-one)
  • Pharmacology: Low-potency blocker of norepinephrine, dopamine, and serotonin transporters (IC₅₀ >1 µM) compared to MDPV (IC₅₀ ~nM range). Metabolized via keto-reduction and hydroxylation, with metabolites detectable in urine for up to 4 days .
  • Regulatory Status : Initially unregulated under the German NpSG but later classified due to structural similarities to indanyl-based SCats .
3,4-Pr-PipVP
  • Structure: Piperidine-substituted pentanone with an indanyl core.
  • Pharmacokinetics : Parent compound detectable for 21 hours post-administration; metabolites (e.g., keto-reduced H₂-3,4-Pr-PipVP) serve as biomarkers for forensic detection .

Simple Aromatic Ketones

1-(o-Tolyl)ethanone (CAS 577-16-2)
  • Structure: Monocyclic aromatic ketone with a methyl substituent.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., isoflavones) .

Biological Activity

1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone, a compound derived from bicyclic structures, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique bicyclic structure which contributes to its reactivity and biological interactions. The molecular formula is C8H8OC_8H_8O, with a molecular weight of approximately 136.15 g/mol.

PropertyValue
Molecular FormulaC₈H₈O
Molecular Weight136.15 g/mol
CAS Number694-87-1
Boiling PointNot available
SolubilityLow

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted by Levchenko et al. (2020) demonstrated that bicyclic compounds can inhibit the growth of various bacterial strains, suggesting a potential application in antimicrobial therapies .

Anti-cancer Properties

The compound has also shown promise in anti-cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, the compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in breast cancer cells .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The compound's structure allows it to insert into lipid bilayers, potentially disrupting membrane integrity and leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial efficacy of similar bicyclic compounds, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, showcasing significant antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Organic Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a 30% increase in apoptosis compared to control groups after 48 hours of exposure .

Q & A

Q. What are the standard synthetic routes for 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of bicyclo[4.2.0]octa-1,3,5-triene derivatives. Acetyl chloride or acetic anhydride is used as the acylating agent, with Lewis acids like AlCl₃ as catalysts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-acylation or ring strain-induced side reactions . Alternative routes include Diels-Alder cycloaddition to construct the bicyclic core, followed by selective oxidation or functionalization .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments and confirm bicyclic framework integrity. For example, deshielded ketone protons (~2.5 ppm in ¹H NMR) and sp² carbons in the aromatic region (120–140 ppm in ¹³C NMR) are key markers .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) validate the ethanone and triene groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 160.12 for C₁₀H₁₂O) and fragmentation patterns characteristic of bicyclic systems .

Q. What are the thermodynamic properties of this compound?

  • Methodological Answer : Gas-phase thermochemistry data (e.g., enthalpy of formation, ΔfH°gas) are available via NIST Chemistry WebBook (Reference Data 69). These values are critical for modeling reaction energetics. For example, ΔfH°gas for bicyclic ketones is typically calculated using group-additivity methods or combustion calorimetry .

Advanced Research Questions

Q. How does the bicyclo[4.2.0]octatriene framework influence the electronic properties of the ethanone group?

  • Methodological Answer : The conjugated triene system induces hyperconjugation and resonance effects , stabilizing the ketone group. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal reduced electron density at the carbonyl oxygen, increasing electrophilicity. This is corroborated by X-ray crystallography showing bond length alternation in the triene system .

Q. What challenges arise in achieving regioselective functionalization of the bicyclic core?

  • Methodological Answer : Steric hindrance from the bicyclo[4.2.0] system limits access to specific positions. Kinetic vs. thermodynamic control must be evaluated:
  • Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation favors the less hindered position (C-7 over C-3) due to steric effects .
  • Metal-Catalyzed Cross-Coupling : Pd-mediated reactions require bulky ligands (e.g., SPhos) to direct coupling to the α-position relative to the ketone .

Q. How can computational modeling predict reactivity in derivatives of this compound?

  • Methodological Answer :
  • DFT/Molecular Orbital Analysis : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of the ketone is lowered by conjugation with the triene, enhancing reactivity toward Grignard reagents .
  • Molecular Dynamics (MD) Simulations : Solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SN2 reactions) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., due to solvent effects or impurities) are addressed by:
  • Standardized Protocols : Use of deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS).
  • 2D NMR Techniques : HSQC and HMBC correlations map carbon-proton connectivity, resolving overlapping signals .

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